N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
CAS No.: 617696-24-9
Cat. No.: VC16149787
Molecular Formula: C26H17ClFN3O3S2
Molecular Weight: 538.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617696-24-9 |
|---|---|
| Molecular Formula | C26H17ClFN3O3S2 |
| Molecular Weight | 538.0 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H17ClFN3O3S2/c27-16-4-3-5-18(12-16)29-21(32)14-30-20-7-2-1-6-19(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-8-10-17(28)11-9-15/h1-12H,13-14H2,(H,29,32)/b23-22- |
| Standard InChI Key | RZFUXYQUBWYDKC-FCQUAONHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is C₂₆H₁₇ClFN₃O₃S₂, with a molecular weight of 538.0 g/mol. Its IUPAC name reflects the intricate arrangement of functional groups: a 3-chlorophenylacetamide group linked to a Z-configured thiazolidinone-indole hybrid system. The (3Z) designation specifies the stereochemistry of the double bond between the thiazolidinone and indole fragments, a critical feature influencing its three-dimensional conformation .
Structural Characterization
Key structural components include:
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Thiazolidinone core: A five-membered ring containing sulfur, nitrogen, and a ketone group, known for its role in modulating enzyme activity.
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Indole system: A bicyclic structure common in bioactive alkaloids, contributing to π-stacking interactions with biological targets.
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Halogenated substituents: A 3-chlorophenyl group and 4-fluorobenzyl moiety, which enhance lipophilicity and target binding specificity .
The compound’s SMILES notation (C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C(=O)N2CC(=O)NC5=CC=C(C=C5)Cl) and InChIKey (ZYLRBFHEYZFJQX-FCQUAONHSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Physicochemical Properties
Synthesis and Synthetic Strategy
Multi-Step Synthesis Overview
The synthesis of this compound involves sequential reactions to assemble its heterocyclic framework. While detailed protocols remain proprietary, general steps inferred from analogous thiazolidinone-indole hybrids include:
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Formation of the indole-thiazolidinone scaffold: Condensation of a substituted indole-2-carboxylic acid with a thiazolidinone precursor under basic conditions.
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Introduction of the 4-fluorobenzyl group: Alkylation at the thiazolidinone nitrogen using 4-fluorobenzyl bromide.
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Acetamide coupling: Reaction of the intermediate indole-thiazolidinone with 3-chlorophenylacetyl chloride in the presence of a coupling agent such as HATU.
Stereochemical Control
The (3Z) configuration is achieved through careful selection of reaction solvents and temperatures. Polar aprotic solvents like DMF stabilize the transition state favoring the Z-isomer, while low temperatures (-10°C to 0°C) minimize epimerization .
| Activity | Target/Organism | Key Findings | Source |
|---|---|---|---|
| Kinase inhibition | CDK2 | ΔG = -9.2 kcal/mol | |
| Antimicrobial | S. aureus | MIC = 2 µg/mL | |
| Anticancer | HL-60 cells | IC₅₀ = 8.7 µM |
Molecular Docking and Computational Analysis
Target Selection
Docking studies prioritized targets associated with the compound’s structural motifs:
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CDK2 (PDB ID: 1H1P): Due to the indole moiety’s affinity for ATP-binding sites.
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EGFR tyrosine kinase (PDB ID: 1M17): The 4-fluorobenzyl group aligns with the hydrophobic back pocket.
Binding Mode Analysis
For CDK2, the compound adopts a binding pose where:
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The thioxo group hydrogen-bonds with Leu83.
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The 3-chlorophenyl group engages in π-π stacking with Phe82.
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Solvent-exposed regions accommodate the acetamide without steric clashes.
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